Diethyl dodecanedioate

enzymatic polymerization polyester synthesis molecular weight control

Diethyl dodecanedioate (CAS 10471-28-0) is a C12 aliphatic diester (C16H30O4, MW 286.41) formed from dodecanedioic acid and ethanol. At ambient temperature, it exists as a colourless, viscous liquid with a melting point of 15 °C and a boiling point of 331.8 °C at 760 mmHg.

Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
CAS No. 10471-28-0
Cat. No. B016437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl dodecanedioate
CAS10471-28-0
SynonymsDiethyl Dodecanoate;  Dodecanedioic Acid Diethyl Ester;  Diethyl 1,10-Decanedicarboxylate;  NSC 137161; 
Molecular FormulaC16H30O4
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCC(=O)OCC
InChIInChI=1S/C16H30O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-14H2,1-2H3
InChIKeyAFYNPRWLOKYLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Dodecanedioate (CAS 10471-28-0) – Core Physicochemical & Structural Identity for Procuring Scientists


Diethyl dodecanedioate (CAS 10471-28-0) is a C12 aliphatic diester (C16H30O4, MW 286.41) formed from dodecanedioic acid and ethanol . At ambient temperature, it exists as a colourless, viscous liquid with a melting point of 15 °C and a boiling point of 331.8 °C at 760 mmHg . The compound serves as a monomer/plasticizer intermediate in polyester and polyamide synthesis, and its 12-carbon backbone distinguishes it from shorter-chain diester analogues such as diethyl sebacate (C10) or diethyl adipate (C6) [1].

Why Diethyl Dodecanedioate Cannot Be Swapped with Shorter-Chain or Methyl-Ester Analogues – Key Differentiators for Scientific Procurement


Substituting diethyl dodecanedioate with a shorter-chain diester (e.g., diethyl sebacate, C10) or a methyl-capped analogue (dimethyl dodecanedioate) significantly alters volatility, phase behaviour, and enzymatic polymerisation outcomes. The 12‑carbon backbone yields a boiling point roughly 20 °C higher than that of the C10 analogue, reducing evaporative losses during high-temperature polyesterifications . Replacing the ethyl ester with a methyl ester shifts the melting point from 15 °C to above 30 °C, which changes the physical form from a free-flowing liquid to a solid that requires heating for transfer and dosing . In lipase‑catalysed transesterifications, the diethyl ester generates lower‑molecular‑weight copolymers than the free diacid, a critical distinction when targeting low‑MW telechelics or processable prepolymers [1].

Comparator‑Backed Quantitative Evidence for Selecting Diethyl Dodecanedioate Over Closest Alternatives


Lipase‑Catalysed Copolymer MW: Diethyl Dodecanedioate vs. 1,12‑Dodecanedioic Acid – Direct Head‑to‑Head Comparison

In a direct head‑to‑head study, Fehling et al. (2010) used immobilized Candida antarctica lipase B (Novozym 435) to copolymerise 1‑thioglycerol with either diethyl 1,12‑dodecanedioate (transesterification route) or 1,12‑dodecanedioic acid (esterification route) under identical vacuum conditions (360‑480 h, no drying agent). The diethyl ester yielded a poly(diethyl 1,12‑dodecanedioate‑co‑1‑thioglycerol) with a weight‑average molecular weight (Mw) of ~7,100 Da, whereas the free acid route produced a polymer with Mw ~170,000 Da [1]. This dramatic 24‑fold difference in Mw demonstrates that the diethyl ester selectively delivers low‑molecular‑weight, potentially telechelic polyesters, while the acid route is suited for high‑MW products.

enzymatic polymerization polyester synthesis molecular weight control

Transthioesterification Yield: Diethyl 1,12‑Dodecanedioate vs. 1,12‑Dodecanedioic Acid – Direct Comparison in Polythioester Synthesis

Weber et al. (2006) compared the formation of copolymeric polythioesters (PTE) from 1,12‑dodecanedioic acid and its diethyl ester with 1,6‑hexanedithiol under lipase catalysis (Lipozyme RM IM). Transthioesterification (thiolysis) of diethyl 1,12‑dodecanedioate produced ~66% PTE, whereas direct thioesterification of the free diacid gave ~69% PTE [1]. The close yield values (66% vs. 69%) indicate that the diethyl ester is a viable, nearly equi‑efficient alternative to the acid monomer, while offering the processing advantage of a liquid ester (mp 15 °C) compared to the solid acid (mp 128‑130 °C).

polythioester lipase catalysis thiolysis yield

Phase‑Behaviour Advantage Over Dimethyl Dodecanedioate: Melting Point Differential for Ambient‑Temperature Handling

The melting point of diethyl dodecanedioate is reported as 15 °C (literature) [1], meaning it is a low‑viscosity liquid under standard laboratory conditions (~20‑25 °C). In contrast, the dimethyl ester analogue exhibits a melting point of 30‑32 °C , existing as a solid at room temperature. This 15‑17 °C upward shift in melting point between the ethyl and methyl esters forces users of the dimethyl analogue to employ heated storage, heated transfer lines, or pre‑melting steps prior to precise volumetric dispensing.

physical form processability ester alkyl chain

Boiling Point Advantage Over Shorter‑Chain Diethyl Sebacate: Reduced Volatility for High‑Temperature Polycondensations

The ACD/Labs‑predicted boiling point of diethyl dodecanedioate is 331.8±0.0 °C at 760 mmHg , whereas diethyl sebacate (C10 analogue) exhibits a boiling point of 312.0±0.0 °C under the same conditions . This ~20 °C difference is attributed to the two‑additional‑methylene‑unit backbone, which increases the enthalpy of vaporisation (57.4 vs. 55.3 kJ/mol). In practical terms, the higher boiling point translates to lower evaporative monomer loss during vacuum melt‑polycondensations, which are often conducted at temperatures between 200 and 280 °C [1].

volatility polycondensation thermal stability

Predicted Environmental Fate: Ready Biodegradability Classification and Sludge‑Adsorption Profile vs. Diethyl Sebacate

The BIOWIN v4.10 model predicts that diethyl dodecanedioate achieves a ready biodegradability classification (Biowin1 linear model: 0.9596; Biowin2 non‑linear: 0.9992), with a primary biodegradation half‑life of 3.89 days . In a wastewater‑treatment fugacity model, total removal reaches 85.55%, dominated by sludge adsorption (84.81%), with only 0.73% attributed to direct biodegradation and 0.01% volatilisation to air . For the shorter‑chain diethyl sebacate, the admetSAR database returns a ready biodegradability probability of 0.8748 [1], suggesting a moderately lower intrinsic biodegradability, although direct experimental side‑by‑side data are not available. The high sludge‑adsorption fraction of diethyl dodecanedioate implies that in industrial settings most of the compound partitions to biosolids, an important consideration for waste‑stream management.

biodegradation environmental fate wastewater partitioning

Procurement‑Relevant Application Scenarios Where Diethyl Dodecanedioate Differentiates Itself


Enzymatic Synthesis of Low‑Molecular‑Weight, Thiol‑Functionalised Polyester Telechelics

The 24‑fold lower Mw (~7,100 Da vs. ~170,000 Da) demonstrated in lipase‑catalysed copolymerisation with 1‑thioglycerol [1] makes diethyl dodecanedioate the preferred monomer when the target is a low‑viscosity, thiol‑terminated prepolymer for subsequent chain extension or cross‑linking in biomedical adhesives and coatings.

Liquid‑Feed Monomer for Automated High‑Throughput Polyester Libraries

Because diethyl dodecanedioate is a liquid at standard laboratory temperature (mp 15 °C) , it integrates directly into robotic liquid‑handling workflows without the heated reservoirs required for the solid dimethyl dodecanedioate (mp 30‑32 °C), enabling faster, more reproducible automated polymer synthesis campaigns.

High‑Temperature Melt Polycondensation Requiring Low Monomer Volatility

The +19.8 °C boiling point elevation relative to diethyl sebacate (331.8 °C vs. 312.0 °C) reduces evaporative monomer loss during vacuum melt polycondensations above 250 °C, preserving the stoichiometric balance essential for achieving high molecular weight in aliphatic polyester and polyamide syntheses.

Green‑Chemistry Polyester Projects with Ready Biodegradability Targets

The in‑silico ready‑biodegradability prediction (Biowin2 = 0.9992) and high sludge‑adsorption partitioning (84.81%) support the selection of diethyl dodecanedioate in research programmes that require building blocks with favourable environmental fate profiles, such as the development of biodegradable packaging materials or agricultural mulch films.

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